Tetraethylphosphanium hydroxide

Description

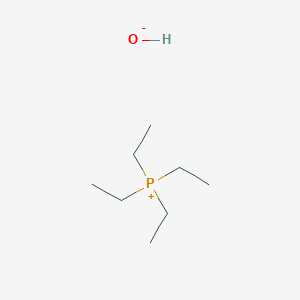

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylphosphanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMVKCHODRHQEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619592 | |

| Record name | Tetraethylphosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-28-9 | |

| Record name | Tetraethylphosphanium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetraethylphosphanium Hydroxide: A Comprehensive Technical Guide on Physicochemical Properties, Catalytic Mechanisms, and Advanced Synthesis Applications

Executive Summary

Tetraethylphosphanium hydroxide (TEPH) is a potent quaternary phosphonium compound that has emerged as a critical reagent in advanced materials science, heterogeneous catalysis, and organic synthesis[1]. As a highly alkaline, non-volatile organic base, TEPH provides unique physicochemical advantages over traditional ammonium-based analogs, particularly in terms of thermal stability and structure-directing capabilities[2]. This whitepaper details the core properties of TEPH, elucidates the mechanistic causality behind its application in zeolite synthesis and homogeneous catalysis, and provides validated, step-by-step protocols for its preparation and utilization.

Physicochemical Profiling and Structural Dynamics

TEPH is most commonly utilized and commercialized as an aqueous solution (e.g., 8 wt% or 20 wt%) due to the hygroscopic and highly reactive nature of its anhydrous form[3][4].

Table 1: Physicochemical Properties of Tetraethylphosphanium Hydroxide

| Property | Value |

| IUPAC Name | Tetraethylphosphanium hydroxide |

| CAS Registry Number | 14814-28-9 (Anhydrous) / 15356-79-3 (Aqueous Solution) |

| Molecular Formula | C₈H₂₁OP |

| Molecular Weight | 164.23 g/mol |

| Density (20 wt% aq. solution) | ~1.08 g/cm³ |

| pH Level | 13.0 – 14.0 (Highly Alkaline) |

| Topological Polar Surface Area | 1 Ų |

| Physical State | Clear to pale yellow liquid (aqueous) |

Data aggregated from authoritative chemical databases and commercial specifications[3][5].

Mechanistic Insight: Basicity and Solvation

The extreme basicity of TEPH (pH 13–14) stems from the complete dissociation of the tetraethylphosphonium cation ([Et₄P]⁺) and the hydroxide anion (OH⁻)[3][5]. In organic or biphasic systems, TEPH acts as a highly efficient phase-transfer catalyst (PTC) and a homogeneous base. Because the bulky, charge-diffuse [Et₄P]⁺ cation poorly solvates the hydroxide ion in organic media, it generates "naked" hydroxide ions[1]. These unsolvated anions exhibit exponentially higher nucleophilicity and basicity compared to their aqueous counterparts, driving rapid deprotonation in base-mediated reactions such as aldol condensations, Michael additions, and Wittig olefination[1].

Furthermore, the central phosphorus atom in the[Et₄P]⁺ cation is shielded by four ethyl groups. This steric bulk, combined with the inherently stronger C–P bond compared to C–N bonds, grants TEPH superior thermal stability over tetraethylammonium hydroxide (TEAH). This prevents premature degradation via Hofmann-type elimination pathways during high-temperature hydrothermal processes[2][6].

Catalytic and Material Science Applications

1. Structure-Directing Agent (SDA) in Zeolite Synthesis TEPH is uniquely suited as an SDA for the synthesis of small-pore zeolites, particularly the AEI and CHA frameworks[7][8]. The specific geometry and charge distribution of the [Et₄P]⁺ cation template the formation of double six-ring (d6r) composite building units. Unlike expensive cyclic polycyclic quaternized amines, TEPH offers a cost-effective, highly selective templating mechanism for interzeolite conversion (e.g., converting FAU to AEI)[8].

2. Precursor for Ionic Liquids and Energy Storage TEPH serves as a foundational precursor for synthesizing tetraethylphosphonium-based ionic liquids[1]. By neutralizing TEPH with specific acids (e.g., tetrafluoroboric acid), researchers can engineer "green" solvents with tunable polarity, low volatility, and wide electrochemical windows, making them ideal for supercapacitor electrolytes[1][3].

3. Post-CMP Cleaning in Semiconductor Manufacturing In advanced node semiconductor fabrication, TEPH is utilized in post-chemical mechanical planarization (CMP) cleaning compositions. Its bulky cation effectively removes particulate contaminants from cobalt substrates without inducing galvanic corrosion, a common failure mode associated with smaller alkali metal hydroxides[6].

Validated Experimental Methodologies

Protocol 1: Synthesis and Standardization of TEPH via Anion Exchange

Objective: To synthesize high-purity TEPH from tetraethylphosphonium bromide (TEPBr) using a self-validating ion-exchange workflow[9]. Causality: Utilizing an anion-exchange resin avoids the introduction of metallic impurities (such as silver from Ag₂O methods), which is critical for downstream semiconductor and catalytic applications.

Step-by-Step Methodology:

-

Preparation: Dissolve 50.0 mmol of TEPBr in 110 mL of ultra-pure deionized water[9].

-

Resin Activation: Wash 100 g of Amberlite IRN-78 (strong base anion exchange resin, OH⁻ form) thoroughly with DI water to remove leachable organics[9].

-

Ion Exchange: Add the washed resin to the TEPBr solution. Stir the suspension continuously at 20°C for 24 hours to ensure thermodynamic equilibrium of the halide-hydroxide exchange[9].

-

Filtration: Separate the resin via vacuum filtration using a sintered glass funnel. Wash the resin bed with 20 mL of DI water to maximize yield.

-

Self-Validation (Halide Test): Acidify a 1 mL aliquot of the filtrate with dilute HNO₃ and add a few drops of 0.1 M AgNO₃. The absence of a pale yellow AgBr precipitate validates the complete conversion to TEPH. If a precipitate forms, the solution must be passed through a fresh batch of resin.

-

Standardization: Titrate the purified TEPH solution against a primary standard acid (e.g., potassium hydrogen phthalate, KHP) using a phenolphthalein indicator to determine the exact molarity.

Workflow for the synthesis and validation of Tetraethylphosphanium hydroxide via anion exchange.

Protocol 2: Hydrothermal Synthesis of High-Silica AEI Zeolite

Objective: Interzeolite conversion of FAU zeolite to AEI zeolite using TEPH as the Structure-Directing Agent[8]. Causality: FAU zeolites contain sod and d6r building units. The TEPH template selectively stabilizes the d6r units while the alkaline media dissolves the sod cages, driving the thermodynamic recrystallization into the AEI framework[8].

Step-by-Step Methodology:

-

Gel Formulation: In a Teflon beaker, mix the standardized TEPH solution, NaOH, and water. Slowly add the FAU zeolite precursor (Si/Al ratio ~11) to achieve a molar composition of 1 SiO₂ : 0.05 NaOH : 0.2 TEPH : 15 H₂O[8].

-

Homogenization: Stir the gel vigorously at room temperature for 2 hours to ensure uniform dispersion of the SDA and precursor.

-

Hydrothermal Treatment: Transfer the homogenized gel into a 30-cm³ Teflon-lined stainless steel autoclave. Seal and heat in a convection oven at 150°C for 7 days under static conditions[8].

-

Recovery & Washing: Quench the autoclave in cold water. Recover the solid product via centrifugation (10,000 rpm, 10 mins). Wash the solid repeatedly with DI water until the supernatant pH drops below 8.0.

-

Drying & Calcination: Dry the powder overnight at 70°C. To remove the TEPH template and open the pore network, calcine the sample in air at 600°C for 6 hours (ramp rate 2°C/min).

-

Self-Validation: Analyze the calcined powder via Powder X-Ray Diffraction (PXRD). The presence of characteristic AEI diffraction peaks (e.g., 2θ = 9.5°, 10.6°, 16.9°) without FAU or MFI impurity phases validates the synthesis success[8].

Hydrothermal conversion of FAU to AEI zeolite using TEPH as a structure-directing agent.

References

-

Benchchem. Tetraethylphosphanium hydroxide | For Research Use. Benchchem.1

-

PubChem. Tetraethylphosphanium hydroxide | C8H21OP | CID 21894797. National Institutes of Health (NIH). 5

-

Tradeindia. Tetra Ethyl Phosphonium Hydroxide Aq. Solution at Best Price. Tatva Chintan Pharma Chem Limited. 3

-

Nippon Chemical Industrial Co.,Ltd. ORGANOPHOSPHINE DERIVATIVES OR. Nippon Chemical Industrial Co.,Ltd. 4

-

ACS Publications. Small-Pore Zeolites: Synthesis and Catalysis | Chemical Reviews. American Chemical Society. 7

-

Oxford Academic. Facile Synthesis of AEI Zeolites by Hydrothermal Conversion of FAU Zeolites in the Presence of Tetraethylphosphonium Cations. Chemistry Letters. 8

-

SciSpace. A priori control of zeolite phase competition and intergrowth with high-throughput simulations. SciSpace. 9

-

Justia Patents. Compositions and methods for post-CMP cleaning of cobalt substrates. Justia. 6

-

MDPI. Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation. MDPI. 2

Sources

- 1. Tetraethylphosphanium hydroxide | For Research Use [benchchem.com]

- 2. Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation | MDPI [mdpi.com]

- 3. Tetra Ethyl Phosphonium Hydroxide Aq. Solution at Best Price in Ankleshwar | Tatva Chintan Pharma Chem Limited [tradeindia.com]

- 4. nippon-chem.co.jp [nippon-chem.co.jp]

- 5. Tetraethylphosphanium hydroxide | C8H21OP | CID 21894797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

A Technical Guide to the Structure and Bonding of Tetraethylphosphanium Hydroxide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Tetraethylphosphanium hydroxide, ([C₂H₅]₄P⁺OH⁻), is a quaternary phosphonium salt that has garnered significant interest within the scientific community. It is recognized as a potent organic base, an efficient phase-transfer catalyst, and a valuable precursor in the synthesis of advanced materials like ionic liquids.[1] The compound's utility is fundamentally derived from its unique molecular architecture: a bulky, lipophilic tetraethylphosphanium ([TEP]⁺) cation and a small, highly reactive hydroxide (OH⁻) anion. This guide provides an in-depth analysis of the structural characteristics, bonding nature, and the direct correlation between these molecular features and the compound's functional properties. We will explore the tetrahedral geometry of the cation, the nature of the ionic bond that defines the salt, and the resulting high reactivity of the "naked" hydroxide ion, which is crucial for its catalytic activity. This document serves as a technical resource for researchers, chemists, and drug development professionals who utilize or seek to understand the foundational chemistry of this versatile reagent.

Molecular Architecture

The distinct properties of tetraethylphosphanium hydroxide arise from the interplay between its constituent ions. The structure is best understood by examining the cation and anion individually before considering their interaction within the ionic lattice and in solution.

The Tetraethylphosphanium ([TEP]⁺) Cation

The [TEP]⁺ cation is the structural backbone of the compound. Its architecture is defined by a central phosphorus atom covalently bonded to four ethyl groups.

-

Hybridization and Geometry: The phosphorus atom exhibits sp³ hybridization, resulting in a stable tetrahedral geometry.[1] This arrangement minimizes steric hindrance between the four ethyl groups, with the C-P-C bond angles approximating the ideal tetrahedral angle of 109.5°.

-

Charge Distribution: While the formal +1 charge is centered on the phosphorus atom, it is partially delocalized across the surrounding ethyl groups through inductive effects.[1] This charge delocalization, combined with the steric shielding provided by the alkyl chains, contributes to the cation's overall stability. Compared to analogous tetraalkylammonium cations, the longer P-C bonds (versus N-C bonds) and the more polarizable nature of phosphorus often lead to enhanced thermal stability, a critical factor for reactions conducted at elevated temperatures.[1]

Caption: General workflow for the two-step synthesis of [TEP]⁺OH⁻.

Experimental Protocol: Synthesis via Anion Exchange

This protocol is a representative methodology and should be performed with appropriate safety precautions in a laboratory setting.

-

Preparation of [TEP]⁺Br⁻: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triethylphosphine in a suitable solvent such as acetonitrile. Add an equimolar amount of ethyl bromide dropwise at room temperature. Stir the reaction mixture for 24 hours. The product, tetraethylphosphanium bromide, will often precipitate as a white solid.

-

Purification of [TEP]⁺Br⁻: Collect the solid product by filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.

-

Anion Exchange: Prepare a column with a hydroxide-form anion-exchange resin. Dissolve the purified [TEP]⁺Br⁻ in deionized water and pass the solution slowly through the column.

-

Product Collection: Collect the eluent, which now contains tetraethylphosphanium hydroxide.

-

Solvent Removal: Remove the water under reduced pressure (rotary evaporation) to yield the product, which is often obtained as an aqueous solution. [2]6. Purity Verification: Confirm the structure and assess the purity of the final product using NMR spectroscopy as described below.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the identity and purity of tetraethylphosphanium hydroxide. [1] Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The ethyl groups will give rise to two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), resulting from coupling to the adjacent protons.

-

³¹P NMR Acquisition: Acquire a phosphorus-31 NMR spectrum. This is particularly diagnostic for phosphonium salts. A single, sharp signal is expected, confirming the presence of a single phosphorus environment. [1]

NMR Data for the [TEP]⁺ Cation Nucleus Expected Chemical Shift (δ) & Multiplicity ¹H NMR (-CH₂-) ~2.0 - 2.5 ppm (multiplet, often a quartet of doublets due to P-H coupling) ¹H NMR (-CH₃-) ~1.1 - 1.4 ppm (multiplet, often a doublet of triplets due to P-H coupling) ³¹P NMR A single sharp peak, characteristic for quaternary phosphonium salts. Note: Exact chemical shifts can vary based on solvent and concentration.

Computational Insights into Bonding

Density Functional Theory (DFT) provides powerful computational tools to investigate the electronic structure and bonding of tetraethylphosphanium hydroxide at a quantum-mechanical level. [1]These calculations allow for the determination of optimized geometries, charge distributions, and other electronic properties that are difficult to measure experimentally.

| Typical DFT-Calculated Parameters | Significance |

| P-C Bond Length | Reflects the covalent bond strength within the cation. [1] |

| C-P-C Bond Angle | Confirms the tetrahedral geometry around the phosphorus atom. [1] |

| Mulliken Charge on P | Confirms the localization of the positive charge on the phosphorus center. [1] |

| Ionic Interaction Energy | Indicates a strong electrostatic interaction between the cation and anion. [1] |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. [1] |

| Note: The values in this table represent typical ranges expected from DFT calculations on similar phosphonium salts. Specific values would require dedicated computational studies. |

Structure-Property Relationships and Applications

The unique structure of tetraethylphosphanium hydroxide directly translates into its valuable chemical properties and applications.

Mechanism in Phase-Transfer Catalysis (PTC)

In PTC, tetraethylphosphanium hydroxide facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). [1]The lipophilic [TEP]⁺ cation acts as a "shuttle," extracting the hydrophilic hydroxide anion from the aqueous phase into the organic phase, where it can react with the organic substrate. The resulting anion of the substrate, now paired with the [TEP]⁺ cation, remains in the organic phase for subsequent reactions. This mechanism overcomes the phase incompatibility that would otherwise prevent the reaction.

Caption: Mechanism of [TEP]⁺OH⁻ in phase-transfer catalysis.

Role as a Strong Organic Base

As previously discussed, the poorly solvated "naked" hydroxide ion makes tetraethylphosphanium hydroxide a powerful base in organic solvents. [1]This property is exploited to catalyze a variety of base-mediated reactions, including:

-

Aldol Condensations [1]* Michael Additions [1]* Wittig Reactions (Ylide formation) [1]* Isomerizations and Rearrangements [1] In these applications, it serves as a superior alternative to inorganic bases like NaOH or KOH, which often suffer from poor solubility in organic reaction media.

Conclusion

The structure and bonding of tetraethylphosphanium hydroxide are intrinsically linked to its chemical function. The stable, tetrahedral, and lipophilic [TEP]⁺ cation provides solubility in organic media and enhances thermal stability. The primary ionic bond between this bulky cation and the small hydroxide anion gives rise to a highly reactive "naked" hydroxide species. This fundamental structural feature is the cornerstone of its utility as a potent organic base and an effective phase-transfer catalyst, making it a versatile and indispensable tool for researchers in organic synthesis, polymer chemistry, and materials science.

References

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Hydroxide. Retrieved from [Link]

-

Unacademy. (n.d.). What is a Hydroxide ion. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Hydroxide Ion. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxide. Retrieved from [Link]

-

BYJU'S. (2023, June 2). Hydroxide Ion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethylphosphanium hydroxide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonium, tetraethyl-. PubChem Compound Database. Retrieved from [Link]

-

Schmidbaur, H., & Zybill, C. (2004). The tetra(vinyl)phosphonium cation [(CH2=CH)4P]+. Journal of the American Chemical Society, 126(6), 1632–1633. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutylphosphonium cation. PubChem Compound Database. Retrieved from [Link]

-

SACHEM, Inc. (2024, July 16). Tetrabutylphosphonium Hydroxide CAS# 14518-69-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethylphosphonium Tetrafluoroborate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium hydroxide. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Tetraethylphosphanium hydroxide.

Spectroscopic Profiling (NMR, IR, MS) & Analytical Protocols

Part 1: Executive Summary & Core Directive

The Objective:

Tetraethylphosphonium hydroxide ([Et

This guide moves beyond simple peak listing. It establishes a self-validating spectroscopic framework . By cross-referencing the scalar couplings (

Part 2: Structural Analysis & Spin System Logic

The tetraethylphosphonium cation consists of a central phosphorus atom (

The Spectroscopic Fingerprint

-

Symmetry:

symmetry renders all four ethyl groups chemically equivalent. -

Spin System: The ethyl group forms an A

M -

Coupling: The

P nucleus splits both the

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Experimental Protocol: Sample Preparation

-

Solvent Selection: Use Deuterium Oxide (D

O) for the most stable chemical shift referencing of the salt.-

Note: In CDCl

, the chemical shift of the OH proton is highly concentration-dependent and may drift. D

-

-

Internal Standard: Use TSP (trimethylsilylpropanoic acid) or H

PO -

Handling: The compound is extremely hygroscopic. Weigh rapidly under nitrogen or argon.

P NMR: The Primary Diagnostic

The phosphorus nucleus provides a singlet resonance. Any additional peaks indicate oxidation (to phosphine oxide, ~50-60 ppm) or degradation.

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 39.5 - 40.5 | Singlet | [P(CH | Referenced to 85% H |

H NMR: Heteronuclear Coupling Analysis

The proton spectrum is defined by P-H coupling . Unlike standard alkyl chains, the phosphorus splits the signals, often making the geminal coupling (

| Proton Group | Shift ( | Multiplicity | Coupling Constants ( |

| -CH | 2.20 - 2.30 | dq (doublet of quartets) | |

| -CH | 1.20 - 1.30 | dt (doublet of triplets) | |

| OH (Hydroxide) | 4.79 (in D | Singlet (Exchange) | Merges with HDO peak in aqueous solvent. |

C NMR: Carbon Backbone Verification

The

| Carbon | Shift ( | Multiplicity | Coupling ( |

| 11.0 - 12.0 | Doublet | ||

| 5.5 - 6.5 | Doublet |

Visualization: NMR Coupling Logic Tree

The following diagram illustrates the splitting mechanism for the Methyl protons (dt pattern), demonstrating how the signal is constructed from H-H and P-H interactions.

Caption: Logical splitting tree for the Methyl protons. The large P-H coupling creates a doublet, which is further split into triplets by the neighboring Methylene protons.

Part 4: Mass Spectrometry (ESI-MS)

Experimental Protocol: Electrospray Ionization

-

Mode: Positive Ion Mode (ESI+).

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (optional, though the salt is already ionic).

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

Data Interpretation

The hydroxide anion is not detected in ESI+. The spectrum is dominated by the intact cation.

| Ion Species | m/z (Theoretical) | m/z (Observed) | Description |

| [Et | 147.13 | 147.1 - 147.2 | Base Peak (M |

| [Et | 119.09 | 119.1 | Fragment. Loss of Ethylene (C |

| [Et | 91.06 | 91.1 | Secondary Fragment. Loss of second Ethylene. |

Fragmentation Pathway Diagram

This workflow validates the structural identity via collision-induced dissociation (CID).

Caption: ESI-MS/MS fragmentation pathway showing the sequential loss of ethylene units (McLafferty-type rearrangement).

Part 5: Infrared Spectroscopy (FT-IR)

IR is the primary method to confirm the presence of the Hydroxide anion and water of hydration, which are invisible in ESI+ MS and often obscured in NMR.

| Frequency (cm | Intensity | Assignment | Diagnostic Value |

| 3200 - 3500 | Strong, Broad | O-H Stretch | Confirms Hydroxide/Water. Broadness indicates H-bonding. |

| 2980 - 2870 | Medium | C-H Stretch | Alkyl C-H vibrations (asymmetric/symmetric). |

| 1460 - 1450 | Medium | CH | Scissoring deformation of methylene groups. |

| 720 - 780 | Medium/Strong | P-C Stretch | Key Fingerprint . Diagnostic for the P-C |

Part 6: References

-

Chemical Book. (2025). Tetrabutylphosphonium hydroxide Properties and Applications. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Phosphonium, tetraethyl- (Compound Summary). Retrieved from

-

JEOL Ltd. (2023). Analysis of Alkyl Phosphonates using

Triple Resonance NMR. Retrieved from -

Royal Society of Chemistry. (2016). Supplementary Information: Synthesis and Characterization of Phosphonium Salts. Retrieved from

-

Sigma-Aldrich. (2025). Tetrabutylphosphonium hydroxide solution 40 wt. % in H2O - Specification Sheet. Retrieved from

Thermal Stability and Decomposition of Tetraethylphosphonium Hydroxide: A Mechanistic Guide

This technical guide provides a comprehensive analysis of the thermal stability and decomposition products of Tetraethylphosphonium hydroxide (

Executive Summary

Tetraethylphosphonium hydroxide (

Chemical Profile & Properties

| Property | Specification |

| Chemical Formula | |

| Cation Structure | Tetraethylphosphonium |

| Anion | Hydroxide |

| Molecular Weight | 164.23 g/mol |

| Physical State | Viscous liquid or hygroscopic solid (typically supplied as aq.[1] solution) |

| Basicity | Strong base (comparable to NaOH) |

Thermal Stability Profile

The thermal stability of

-

Decomposition Onset (

): ~140°C – 160°C (neat/dry). -

Rapid Decomposition: >190°C.

-

Solution Stability: In aqueous or alcoholic solutions, slow decomposition can occur at temperatures as low as 60°C–80°C over extended periods.

Critical Insight: The presence of water stabilizes the salt by solvating the hydroxide ion, reducing its nucleophilic activity. However, once water is removed (e.g., during drying or high-temp catalysis), the "naked" hydroxide ion rapidly attacks the phosphorus center.

Decomposition Mechanisms

The decomposition of

Pathway A: Alkaline Hydrolysis (Dominant)

Unlike ammonium salts, the formation of the extremely strong

-

Nucleophilic Attack: Hydroxide attacks the phosphorus atom.

-

Intermediate: Formation of a pentacoordinate hydroxyphosphorane species (

). -

Collapse: The intermediate expels an ethyl carbanion (

). -

Protonation: The carbanion instantly abstracts a proton from water/solvent to form Ethane .

Pathway B: Hofmann Elimination (Minor)

This pathway mirrors quaternary ammonium decomposition.

-

Abstraction: Hydroxide abstracts a

-proton from an ethyl group. -

Elimination: The

bond breaks, releasing Triethylphosphine and Ethene .

Mechanism Visualization

Figure 1: Competing decomposition pathways. Path A (Blue) dominates due to the thermodynamic stability of the P=O bond.

Decomposition Products Analysis

Quantitative analysis of the decomposition products typically yields the following distribution under standard thermal stress (>150°C):

| Product Class | Specific Compound | Approx. Yield | Detection Method |

| Phosphorus Species | Triethylphosphine Oxide ( | >90% | |

| Triethylphosphine ( | <10% | ||

| Volatiles | Ethane ( | Major | GC-MS / Headspace GC |

| Ethene ( | Minor | GC-MS / Headspace GC |

Experimental Protocols

To validate the stability and products in your specific matrix, use the following self-validating protocols.

Protocol A: Thermal Stability via TGA (Thermogravimetric Analysis)

Objective: Determine the precise onset temperature (

-

Preparation: Load 5–10 mg of

(dried under vacuum at 40°C for 24h) into a platinum or alumina pan. -

Inert Atmosphere: Purge TGA furnace with

at 50 mL/min for 30 mins to remove residual -

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Analysis:

-

First mass loss (if any) <100°C: Residual water.

-

Primary Step: Identify the inflection point where rapid mass loss occurs (breakdown of cation).

-

Residue: Phosphine oxides are volatile but may leave carbonaceous char if heating is rapid.

-

Protocol B: NMR Kinetic Study

Objective: Quantify the ratio of Oxide vs. Phosphine formation over time.

-

Sample: Dissolve 20 mg of

in 0.6 mL of -

Internal Standard: Add 5 mg of Triphenylphosphine oxide (

) as a stable integration standard. -

Heating: Heat the NMR tube in an oil bath at 120°C.

-

Acquisition: Remove at intervals (t=0, 1h, 4h, 24h), cool rapidly, and acquire

NMR (decoupled). -

Validation:

- signal (approx +40 ppm) should decrease.

- signal (approx +50 ppm) should appear and grow.

-

Absence of signal at -20 ppm confirms lack of Hofmann elimination.

Experimental Workflow Diagram

Figure 2: Dual-stream workflow for thermal validation. TGA defines limits; NMR defines mechanism.

Implications for Drug Development & Synthesis[2]

-

Process Safety: The generation of ethane (flammable gas) during decomposition requires appropriate venting and headspace monitoring, even if the "Hofmann" alkene product is not expected.

-

Impurity Management: If

is used as a base at elevated temperatures (>100°C), the reaction mixture will be contaminated with Triethylphosphine oxide . This byproduct is difficult to remove via simple extraction due to its polarity; chromatography or crystallization is often required. -

Storage: Store under Argon at <25°C. Exposure to air not only absorbs water but can lead to slow oxidation if any trace phosphine is present.

References

-

BenchChem. Thermal stability and decomposition of tetrabutylphosphonium hydroxide. (2025). Retrieved from

-

McEwen, W. E., et al. Mechanisms of Substitution Reactions at Phosphorus.[2] X. The Wittig Reaction and the Decomposition of Quaternary Phosphonium Hydroxides. Journal of the American Chemical Society (1959).[1]

-

Aksnes, G. Alkaline Decomposition of Some Quaternary Phosphonium Compounds Containing Oxygen. Acta Chemica Scandinavica (1961).

-

Tebby, J. C., et al. Mechanism of hydrolysis of phosphonium salts and ylides.[3] Journal of the Chemical Society, Perkin Transactions 1 (1977).[3]

-

Chad's Prep. Hofmann Elimination and Cope Elimination. (2019).

Sources

Technical Guide: Solubility Profile and Application of Tetraethylphosphonium Hydroxide

Executive Summary

Tetraethylphosphonium hydroxide (TEPH) is a quaternary phosphonium salt (QPS) characterized by a central phosphorus atom coordinated to four ethyl groups and a hydroxide counterion.[1][2] Unlike its nitrogen-based analog (tetraethylammonium hydroxide), TEPH exhibits superior thermal stability and a distinct solubility profile that bridges the gap between aqueous and organic phases.

This guide provides a definitive technical analysis of TEPH’s solubility across solvent classes, its mechanistic behavior in phase transfer catalysis (PTC), and protocols for its handling in precision organic synthesis.

Physicochemical Profile & Mechanistic Basis[1][3]

Chemical Structure and Amphiphilicity

TEPH consists of a cationic phosphonium core (

-

Ionic Character: The localized charge on the phosphorus and the hard hydroxide anion drive high solubility in water and polar protic solvents.

-

Hydrophobic Shielding: The four ethyl chains provide a limited hydrophobic shell.[1] While less lipophilic than tetrabutylphosphonium (TBP) analogs, the ethyl groups disrupt the water lattice sufficiently to allow solubility in polar aprotic solvents, yet they are often too short to fully solubilize the salt in non-polar hydrocarbons without co-solvents.

Stability: The Phosphonium Advantage

A critical differentiator for TEPH is its resistance to Hofmann Elimination .[1] Quaternary ammonium salts with

Solubility Data & Solvent Compatibility

The following data aggregates empirical observations and theoretical solubility parameter predictions. TEPH is most commonly supplied as a 40% aqueous solution; the data below refers to the behavior of the active ion pair.

Table 1: Solubility Ratings in Common Organic Solvents[2]

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water | Miscible | Strong ion-dipole interactions; hydration of |

| Methanol | High | Solvation of both cation (organic dispersion) and anion (H-bonding).[1][2] | |

| Ethanol | High | Similar to methanol; preferred for non-aqueous reactions.[1][2] | |

| Polar Aprotic | DMSO | High | High dielectric constant dissociates the ion pair effectively.[1] |

| Acetonitrile | Moderate/High | Soluble, but may require slight warming; useful for electrochemistry.[1][2] | |

| DMF | Moderate | Good solubility; often used for nucleophilic substitutions.[1][2] | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Forms tight ion pairs; solubility is lower than TBP analogs but sufficient for PTC.[1][2] |

| Chloroform | Moderate | Similar to DCM; often used in extraction protocols.[1][2] | |

| Non-Polar | Toluene | Low/Insoluble | Ethyl chains are too short to overcome the lattice energy in non-polar media.[1] |

| Hexane/Heptane | Insoluble | Complete phase separation; useful for washing away impurities.[1][2] | |

| Diethyl Ether | Insoluble | Classic anti-solvent for precipitation of the salt.[1] |

Technical Note: In non-polar solvents (e.g., DCM), TEPH exists primarily as a Tight Ion Pair . This increases the nucleophilicity of the hydroxide anion ("naked hydroxide" effect), accelerating base-mediated reactions significantly compared to aqueous conditions.

Application: Phase Transfer Catalysis (PTC)[4][5][6]

TEPH serves as a highly efficient Phase Transfer Catalyst.[1][2] It shuttles anions between an aqueous phase and an organic phase.[1][2][3][4] Because the ethyl chains are shorter than butyl chains, TEPH is less lipophilic, making it ideal for reactions where the catalyst needs to reside at the interface or partition slightly into a polar organic phase (like DCM) rather than a deep non-polar phase.

Mechanism of Action

The hydroxide ion is transported from the aqueous layer into the organic layer as an ion pair with the tetraethylphosphonium cation (

Visualization: Interfacial Mechanism

The following diagram illustrates the PTC cycle for a generic deprotonation reaction using TEPH.

Caption: Figure 1. Interfacial mechanism of TEPH-mediated Phase Transfer Catalysis. The [Et4P]+ cation shuttles the reactive OH- into the organic phase where it acts as a "naked" base.

Experimental Protocols

Protocol 1: Solvent Exchange (Aqueous to Anhydrous Organic)

Objective: To prepare a solution of TEPH in an organic solvent (e.g., Methanol or Ethanol) starting from the commercial 40% aqueous solution.

Reagents:

Workflow:

-

Concentration: Place the aqueous TEPH solution in a rotary evaporator. Gently remove water under reduced pressure (vacuum < 20 mbar) at a bath temperature of 40–50°C .[1][2] Caution: Do not exceed 60°C to prevent thermal degradation.

-

Azeotropic Drying: Once a viscous syrup is obtained, add anhydrous Methanol (10 mL per g of syrup).[1][2]

-

Evaporation: Re-evaporate the methanol. This azeotropically removes residual water.[1][2] Repeat this step 3 times.

-

Final Dissolution: Dissolve the resulting residue in the desired volume of anhydrous organic solvent.

-

Drying: Store the solution over activated 3Å molecular sieves for 24 hours to ensure <500 ppm water content.

Protocol 2: Qualitative Solubility Determination

Objective: To verify solubility in a specific target solvent for a new application.[1][2]

-

Preparation: Aliquot 100 µL of the dried TEPH syrup (from Protocol 1) into a glass vial.

-

Addition: Add 1.0 mL of the target solvent (e.g., DCM, Toluene).

-

Observation:

-

Sonication: Sonicate for 5 minutes at 25°C. If cloudiness persists, the salt is effectively insoluble.

Handling, Stability & Safety

Thermal Stability Comparison

Unlike Ammonium salts, Phosphonium salts are robust against elimination but susceptible to hydrolysis at high temperatures.[1]

Caption: Figure 2.[1][2] Comparative thermal degradation pathways. TEPH resists the Hofmann Elimination common to ammonium salts, offering wider process windows.

Carbonate Formation

TEPH is a strong base and will rapidly absorb atmospheric

-

Mitigation: Always handle under an inert atmosphere (Nitrogen or Argon) and seal containers tightly with parafilm.[1][2]

References

-

BenchChem. Tetraethylphosphanium hydroxide | For Research Use.[1][2] (Accessed 2023).[1][2][9][10] Link[1][2]

-

Sigma-Aldrich. Phase-Transfer Catalysts: Ammonium vs Phosphonium.[1][2] (Accessed 2023).[1][2][9][10] Link

-

PubChem. Tetraethylphosphanium hydroxide Compound Summary. National Library of Medicine.[1][2] Link

-

CymitQuimica. Tetrabutylphosphonium hydroxide Properties (Homologue Reference).Link

-

ChemicalBook. Tetrabutylphosphonium Hydroxide MSDS and Applications.Link[1][2]

Sources

- 1. Tetraethylphosphanium hydroxide | C8H21OP | CID 21894797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 4. Phase-Transfer Catalysts [sigmaaldrich.com]

- 5. Tetraethylphosphanium hydroxide | For Research Use [benchchem.com]

- 6. TETRABUTYLPHOSPHONIUM HYDROXIDE | 14518-69-5 [chemicalbook.com]

- 7. CAS 14518-69-5: Tetrabutylphosphonium hydroxide [cymitquimica.com]

- 8. ntrl.ntis.gov [ntrl.ntis.gov]

- 9. Buy Tetrabutylphosphonium hydroxide | 14518-69-5 [smolecule.com]

- 10. Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of Tetraethylphosphonium Hydroxide Conjugate Acid: A Comprehensive Technical Guide

Abstract

In modern synthetic chemistry and drug development, tetraethylphosphonium hydroxide (

Chemical Fundamentals: The Conjugate Acid-Base Pair

When tetraethylphosphonium hydroxide dissociates in aqueous or polar organic media, it yields the active hydroxide anion (

The acidity of this cation does not involve the loss of a proton from a heteroatom, but rather the abstraction of an

Thermodynamics of Acidity: The pKa Profile

Understanding the causality behind the pKa of the

Unlike triphenylphosphonium salts (e.g., methyltriphenylphosphonium), which benefit from the electron-withdrawing nature and resonance stabilization of three phenyl rings, tetraalkylphosphonium cations lack resonance stabilization entirely. Furthermore, the ethyl groups in

Quantitative Data: Comparative Acidity

To contextualize the acidity of

| Compound (Conjugate Acid) | Structure | Estimated pKa (DMSO) | Conjugate Base (Ylide) Stability |

| Triphenylphenacylphosphonium | ~6.0 | High (Resonance stabilized) | |

| Benzyltriphenylphosphonium | ~17.4 | Moderate (Delocalized) | |

| Methyltriphenylphosphonium | ~22.5 | Low (Non-stabilized) | |

| Tetramethylphosphonium | ~28.0 | Very Low (Inductive donation) | |

| Tetraethylphosphonium | >30.0 | Extremely Low (Steric & Inductive) |

Table 1: Comparative pKa values of phosphonium cations highlighting the extreme weak acidity of tetraalkyl species ()[3].

Mechanistic Pathway of Deprotonation

Because the pKa of

Diagram 1: Mechanistic pathway for the deprotonation of the tetraethylphosphonium cation.

Experimental Protocol: Self-Validating Ylide Generation

Generating highly reactive ylides from weakly acidic precursors like

Causality in Protocol Design:

-

Solvent Choice: Anhydrous Tetrahydrofuran (THF) is strictly required. Protic solvents are avoided because the generated ylide would immediately abstract a proton, reverting to the cation.

-

Temperature Control: Conducting the base titration at -78°C prevents the highly reactive, non-stabilized ylide from undergoing undesired thermal decomposition or Hofmann elimination.

-

Self-Validation:

NMR is utilized as a self-validating system. The chemical shift of the phosphorus atom changes dramatically when the positive charge of the cation (~ +35 ppm) is neutralized by ylide formation, providing definitive proof of quantitative deprotonation.

Step-by-Step Methodology:

-

Substrate Preparation: Charge a flame-dried Schlenk flask with 10.0 mmol of tetraethylphosphonium halide (the stable salt form of the conjugate acid) ()[4]. Evacuate and backfill the flask with ultra-pure Argon three times.

-

Solvation: Add 50 mL of anhydrous THF via a gas-tight syringe. Cool the resulting suspension to -78°C using a dry ice/acetone bath.

-

Base Titration: Slowly add 10.5 mmol of n-Butyllithium (1.6 M in hexanes) dropwise over 15 minutes. Causality: The slight stoichiometric excess ensures complete deprotonation of the extremely weak acid to drive the equilibrium forward.

-

In-Situ Validation: Extract a 0.5 mL aliquot under Argon into an NMR tube containing

. Perform a rapid -

Electrophilic Trapping: Once validated, introduce the target carbonyl compound (e.g., an aldehyde or ketone) dropwise to initiate the Wittig olefination reaction.

-

Quenching & Isolation: Allow the reaction mixture to warm to room temperature, quench with saturated aqueous

, and extract the organic layer for subsequent chromatographic purification.

Diagram 2: Experimental workflow for the deprotonation and trapping of [Et4P]+.

Applications in Drug Development

In pharmaceutical synthesis, the tetraethylphosphonium cation is highly valued not just as an inert counterion, but as a direct precursor for generating highly reactive ethylidene ylides. These ylides are critical for the stereoselective installation of ethylidene groups in complex Active Pharmaceutical Ingredient (API) scaffolds. The extremely high pKa of

References

-

Title: Phosphonium Source: Wikipedia URL: [Link]

-

Title: Bordwell pKa Table Source: Organic Chemistry Data URL: [Link]

-

Title: Phosphonium, tetraethyl- (CID 199509) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL: [Link]

Sources

- 1. Phosphonium - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Phosphonium, tetraethyl- | C8H20P+ | CID 199509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetraethylphosphonium Hydroxide: A Transient Strong Base for Precision Synthesis

Executive Summary

Tetraethylphosphonium hydroxide (TEPH) represents a specialized class of "transient" strong organic bases. Unlike traditional inorganic alkalis (NaOH, KOH) that leave metal residues, or standard quaternary ammoniums that may degrade prematurely via Hofmann elimination, TEPH offers a unique thermal "kill switch." It functions as a powerful, soluble source of "naked" hydroxide ions at low-to-moderate temperatures but decomposes cleanly into chemically inert phosphine oxides and volatile alkanes at elevated temperatures. This property makes it indispensable in the synthesis of high-purity silicones, advanced zeolites, and pharmaceutical intermediates where catalyst removal is critical.

Part 1: Chemical Profile & Mechanistic Distinctiveness

Structural Properties

TEPH consists of a positively charged phosphorus center tetrahedrally bonded to four ethyl groups, counter-balanced by a hydroxide anion. Its lipophilic cation allows the hydroxide to dissolve in organic media, creating a highly reactive "naked" base unencumbered by solvation shells found in aqueous systems.

| Property | Specification |

| CAS Number | 14517-16-9 (General Phosphonium Hydroxides) / 14814-28-9 (Specific) |

| Formula | |

| Basicity (pKa) | > 15 (Effective pH in water > 13) |

| Solubility | Water, Alcohols, Polar Aprotic Solvents (DMSO, DMF) |

| Appearance | Colorless to pale yellow viscous liquid (usually supplied as 40% aq. solution) |

The "Transient" Advantage: Thermal Decomposition

The defining feature of TEPH is its thermal instability profile. While quaternary ammonium hydroxides (like Tetraethylammonium hydroxide, TEAH) decompose via Hofmann Elimination to form amines and alkenes (ethylene), TEPH follows a different pathway.

At temperatures typically above 150°C, TEPH undergoes an elimination reaction that yields Triethylphosphine oxide and Ethane . This is chemically significant because phosphine oxides are chemically inert in most subsequent polymerization or condensation steps, effectively "neutralizing" the base without adding acid.

Diagram 1: Comparative Thermal Decomposition Pathways

Caption: TEPH decomposes into chemically inert oxides, whereas TEAH leaves reactive amines. This makes TEPH superior for "leave-in" catalyst applications.

Part 2: Key Synthetic Applications

Transient Catalyst in Siloxane Polymerization

In the production of silicone rubbers and oils, residual catalyst can cause back-biting (depolymerization) over time. TEPH is used as a "transient catalyst" for the Ring-Opening Polymerization (ROP) of cyclic siloxanes (e.g., D4, octamethylcyclotetrasiloxane).

Mechanism:

-

Initiation: TEPH attacks the silicon center, opening the ring and forming a silanolate active center.

-

Propagation: The chain grows rapidly.

-

Termination (Thermal): The reaction mixture is heated to >150°C. The TEPH end-groups decompose. The resulting phosphine oxide is inert and does not catalyze depolymerization, stabilizing the polymer.

Experimental Protocol: Synthesis of High-MW Polydimethylsiloxane (PDMS)

This protocol demonstrates the "initiate-and-kill" capability of TEPH.

Reagents:

-

Octamethylcyclotetrasiloxane (D4): 100 g (Dried over molecular sieves)

-

TEPH (40% aq. solution): 0.1 g (approx. 0.1 wt% catalyst loading)[1]

-

Chain terminator (e.g., Hexamethyldisiloxane): As calculated for desired MW.

Step-by-Step Workflow:

-

Dehydration: Place D4 and chain terminator in a reaction vessel equipped with a mechanical stirrer and nitrogen inlet. Heat to 80°C under vacuum to remove trace water.

-

Catalyst Addition: Break vacuum with nitrogen. Add TEPH solution.

-

Initiation: Heat the mixture to 110°C . The viscosity will increase rapidly as ROP proceeds. Maintain for 2–4 hours until equilibrium viscosity is reached.

-

Thermal Deactivation: Increase temperature to 160°C–170°C for 1 hour.

-

Observation: Bubbling may occur due to the release of ethane gas.

-

-

Finishing: Apply vacuum at 170°C to strip volatiles (unreacted cyclics and decomposition byproducts).

-

Result: Clear, colorless silicone fluid with high thermal stability. No neutralization (acid addition) is required.

Structure Directing Agent (SDA) for Zeolite Synthesis

TEPH is critical in synthesizing specific zeolite topologies (e.g., AEI, CHA) used in automotive emission control (SCR catalysts). The ethyl groups provide the specific steric bulk needed to template the pore structure, while the phosphorus center modifies the framework acidity.

Experimental Protocol: Hydrothermal Synthesis of AEI Zeolite

Based on interzeolite conversion methods.

Reagents:

-

Starting Zeolite: FAU Type (Si/Al ratio ~11)[2]

-

SDA: Tetraethylphosphonium Hydroxide (TEPH) 35% solution

-

Mineralizer: NaOH (low concentration)

Step-by-Step Workflow:

-

Precursor Gel: Mix FAU zeolite powder into a solution of TEPH and NaOH.

-

Molar Ratio: 1.0 SiO₂ : 0.04 Al₂O₃ : 0.4 TEPH : 0.1 NaOH : 5 H₂O.

-

-

Aging: Stir at room temperature for 2 hours to ensure homogeneity.

-

Crystallization: Transfer to a Teflon-lined stainless steel autoclave.

-

Condition: Heat to 150°C for 7 days under static conditions.

-

-

Recovery: Filter the solid product and wash extensively with deionized water until pH < 9.

-

Calcination: Dry at 100°C, then calcine in air at 550°C for 6 hours.

-

Note: This step burns off the organic cation (TEP+), leaving the porous zeolite framework.

-

Diagram 2: Zeolite Synthesis Workflow

Caption: Workflow for converting FAU zeolite to AEI topology using TEPH as the Structure Directing Agent.

Part 3: Handling, Safety, and Stability

Stability Comparison

TEPH is often chosen over Tetraethylammonium Hydroxide (TEAH) for processes requiring higher temperature resilience during the reaction, but a clean decomposition after.

| Feature | Tetraethylammonium OH (TEAH) | Tetraethylphosphonium OH (TEPH) |

| Max Process Temp | ~100°C - 120°C | ~140°C - 150°C |

| Decomp. Onset | > 120°C (Rapid) | > 150°C (Controlled) |

| Residue | Triethylamine (Basic, Reactive) | Triethylphosphine Oxide (Neutral, Inert) |

| Odor | Fishy (Amine) | Mild (Phosphine oxide is low odor) |

Safety Protocols

-

Corrosivity: TEPH is a strong base (pH > 13). It causes severe skin burns and eye damage. Wear nitrile gloves, face shield, and chemical apron.

-

Incompatibility: Reacts violently with strong acids. Avoid contact with strong oxidizers.

-

Decomposition Hazards: While Triethylphosphine oxide is stable, trace amounts of Phosphine (PH₃) or Triethylphosphine (highly toxic/pyrophoric) could form under reductive conditions or incomplete oxidation. Always vent thermal decomposition steps into a scrubber or fume hood.

References

-

BenchChem. (2025).[3][4] Tetraethylphosphanium hydroxide | For Research Use. Retrieved from

-

Sigma-Aldrich. (n.d.).[5] Tetrabutylphosphonium hydroxide 40wt. % in water.[3] Retrieved from

-

Sonoda, T., Maruo, T., et al. (2015). Facile Synthesis of AEI Zeolites by Hydrothermal Conversion of FAU Zeolites in the Presence of Tetraethylphosphonium Cations. Journal of Materials Chemistry A. Retrieved from

-

Google Patents. (1959). US2883366A - Quaternary phosphonium compounds as polymerization catalysts for siloxanes. Retrieved from

-

Mitani, E., et al. (2016).[6] Synthesis of phosphorus-modified AFX zeolite using a dual-template method with tetraethylphosphonium hydroxide. Microporous and Mesoporous Materials. Retrieved from

Sources

Methodological & Application

Application Note: Tetraethylphosphonium Hydroxide (TEPOH) as a Dual-Function Phase-Transfer Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Biphasic Reaction Engineering

Strategic Utility in Organic Synthesis

Phase-transfer catalysis (PTC) is a foundational technique in drug development and fine chemical synthesis, designed to facilitate reactions between reactants located in immiscible phases 1. While quaternary ammonium salts are ubiquitous, Tetraethylphosphonium hydroxide (TEPOH) offers a distinct, dual-function advantage: it acts simultaneously as a strong organic base (pH 13–14) and a phase-transfer catalyst 2.

By providing both the hydroxide ion (

Mechanistic Causality: The Interfacial Pathway

To utilize TEPOH effectively, one must understand the thermodynamics of phase transfer. The direct extraction of a highly hydrated hydroxide anion from water into a non-polar organic solvent is thermodynamically unfavorable [[1]](). Therefore, TEPOH operates primarily via an interfacial mechanism :

-

Interfacial Deprotonation: The hydroxide ion accumulates at the phase boundary, acting as a strong base to deprotonate the organic substrate (e.g., a phenol) exactly at the interface 1.

-

Ion-Pairing: The resulting organic anion pairs with the lipophilic

cation 1. -

Bulk Extraction & Reaction: The newly formed, charge-neutral lipophilic ion pair (

) is drawn into the bulk organic phase. Stripped of its hydration shell, the "naked" nucleophile reacts with the electrophile at an exponentially accelerated rate 1.

Fig 1: Interfacial mechanism of TEPOH-mediated phase-transfer catalysis.

Quantitative Catalyst Profiling

When designing a biphasic reaction, selecting the correct PTC is critical. The table below summarizes why TEPOH is often selected over traditional ammonium-based alternatives for specific high-alkalinity or high-temperature workflows.

| Parameter | Tetraethylphosphonium Hydroxide (TEPOH) | Tetrabutylammonium Bromide (TBAB) | Tetraethylammonium Hydroxide (TEAH) |

| Primary Role | Dual-function (Base + PTC) | Single-function (PTC only) | Dual-function (Base + PTC) |

| Molecular Weight | 164.22 g/mol 2 | 322.37 g/mol | 147.26 g/mol |

| Aqueous pH | 13 - 14 (Highly Alkaline) 2 | Neutral (Requires external NaOH) | 13 - 14 (Highly Alkaline) |

| Thermal Stability | High (Used at 150°C in Zeolite Synthesis) 4 | Moderate | Low (Prone to Hofmann elimination) |

| Lipophilicity | Moderate (Ethyl groups) | High (Butyl groups) | Low (Ethyl groups) |

Experimental Protocol: Biphasic O-Alkylation of Phenols

This protocol details the O-alkylation of a sterically hindered phenol using TEPOH. The methodology is designed as a self-validating system , ensuring that each phase of the reaction provides observable metrics of success before proceeding.

Fig 2: Step-by-step workflow for TEPOH-catalyzed biphasic alkylation.

Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution

-

Action: Dissolve 10.0 mmol of the phenolic substrate in 20 mL of Toluene in a jacketed reactor.

-

Causality: Toluene is chosen for its extremely low water miscibility. A sharp, distinct boundary between the organic and aqueous phases is an absolute requirement to prevent the dilution of the TEPOH base, which would otherwise suppress the interfacial deprotonation mechanism [[1]]().

Step 2: TEPOH Addition (Base & Catalyst Loading)

-

Action: Add 12.0 mmol (1.2 equivalents) of TEPOH as a 20 wt% aqueous solution [[2]]().

-

Causality: TEPOH must be added before the electrophile. This sequence pre-forms the active nucleophile (

) 1. If the alkyl halide were present during the initial introduction of the highly alkaline TEPOH, competitive hydrolysis (forming an alcohol byproduct) would outcompete the desired etherification.

Step 3: High-Shear Agitation (Self-Validation Checkpoint)

-

Action: Engage mechanical stirring at >600 RPM for 15 minutes at 25 °C.

-

Causality: In biphasic systems, the reaction rate is strictly diffusion-limited. The interfacial area available for deprotonation varies with the square of the stirrer speed [[5]]().

-

Validation: Stop the stirrer briefly. The organic layer should exhibit a distinct color shift (often yellow/orange for phenoxides), confirming that the substrate has been successfully deprotonated and extracted into the organic bulk.

Step 4: Electrophile Dosing & Reaction

-

Action: Add 11.0 mmol (1.1 eq) of the alkyl halide dropwise over 10 minutes. Heat the biphasic mixture to 60 °C and maintain >600 RPM stirring for 2 hours.

-

Validation: Monitor the organic phase via GC-FID or TLC. The reaction is validated when the disappearance of the starting phenol strictly correlates with the appearance of the ether product, with

hydrolysis byproducts detected.

Step 5: Phase Separation and Workup

-

Action: Cool the reactor to room temperature. Stop agitation and allow the phases to separate completely. Decant the organic layer, wash with deionized water (

mL) to remove spent catalyst (

References

-

Tatva Chintan Pharma Chem Limited. Tetra Ethyl Phosphonium Hydroxide Aq. Solution. Retrieved from[Link]

-

Oxford Academic (Chemistry Letters). Facile Synthesis of AEI Zeolites by Hydrothermal Conversion of FAU Zeolites in the Presence of Tetraethylphosphonium Cations. Retrieved from[Link]

-

European Patent Office (EP 1240134 B1). PROCESS FOR THE PREPARATION OF DIAZOMETHANE. Retrieved from [Link]

-

Macmillan Group (Princeton University). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

Sources

- 1. Tetraethylphosphanium hydroxide | For Research Use [benchchem.com]

- 2. Tetra Ethyl Phosphonium Hydroxide Aq. Solution at Best Price in Ankleshwar | Tatva Chintan Pharma Chem Limited [tradeindia.com]

- 3. data.epo.org [data.epo.org]

- 4. academic.oup.com [academic.oup.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Advanced Protocol: Tetraethylphosphonium Hydroxide in Polymer Synthesis

Executive Summary

Tetraethylphosphonium hydroxide (TEPH) is a specialized quaternary phosphonium base (

Unlike traditional alkali metal catalysts (KOH, NaOH), TEPH offers a distinct kinetic advantage: it is thermally unstable at elevated temperatures (

Part 1: Transient Catalysis in Polysiloxane Synthesis

The "Transient" Advantage

In the Ring-Opening Polymerization (ROP) of cyclic siloxanes (e.g.,

Mechanism of Action:

-

Initiation: TEPH reacts with the siloxane ring or silanol end-groups to form a phosphonium silanolate active center.

-

Propagation: The silanolate attacks cyclic monomers, extending the chain.

-

Termination (Thermal): Upon heating above

, the phosphonium cation undergoes

Mechanistic Visualization

Figure 1: Reaction pathway of TEPH in siloxane polymerization, highlighting the thermal "kill" switch.

Experimental Protocol: Synthesis of High-MW PDMS

Objective: Synthesize Polydimethylsiloxane (PDMS) gum (

Materials:

-

Octamethylcyclotetrasiloxane (

), dried over molecular sieves. -

Tetraethylphosphonium hydroxide (40% aq. solution).

-

Chain terminator: Decamethyltetrasiloxane (

) or Vinyl-stopped fluid (depending on desired end-group).

Protocol Steps:

-

Dehydration (Critical):

-

Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum line with

monomer. -

Heat to 100°C under nitrogen flow to remove trace water and carbon dioxide.

-

Note: Water acts as an uncontrolled chain transfer agent; excessive moisture will limit molecular weight.

-

-

Catalyst Preparation:

-

While

is drying, prepare the "catalyst masterbatch." -

Mix TEPH solution with a small volume of

under vacuum at 40-50°C to remove the water introduced by the aqueous catalyst solution. This forms an anhydrous phosphonium silanolate concentrate.

-

-

Initiation & Polymerization:

-

Cool the bulk

reactor to 80-90°C . -

Add the catalyst masterbatch to achieve a final concentration of 10-50 ppm (as hydroxide equivalent).

-

Add the calculated amount of chain terminator (

) to target specific molecular weight. -

Stir under nitrogen.[1][2] Viscosity will increase rapidly as ring-opening occurs.

-

Reaction Time: 2–4 hours. Monitor viscosity or non-volatile content (target equilibrium ~87%).

-

-

Thermal Decomposition (The "Kill" Step):

-

Once equilibrium viscosity is reached, ramp the reactor temperature to 150-160°C .

-

Hold for 30-60 minutes .

-

Observation: The basicity of the system will drop to neutral as TEPH decomposes into neutral volatiles.

-

-

Devolatilization (Stripping):

-

Apply full vacuum (<10 mmHg) while maintaining 160-170°C .

-

Strip off unreacted cyclics (

) and decomposition byproducts (phosphine oxides). -

Result: A clear, colorless silicone gum with high thermal stability and no residual catalyst.

-

Part 2: Phase Transfer Catalysis (PTC) in Polymer Modification

Application Context

TEPH serves as an effective PTC for interfacial polycondensation (e.g., polycarbonates) or chemical modification of polymers (e.g., etherification of phenolic resins). Its ethyl chains provide a specific hydrophilic-lipophilic balance (HLB) that differs from the more common Tetrabutylphosphonium (TBPH) salts, often making it superior for systems requiring higher water solubility or faster partitioning kinetics in semi-polar solvents.

Protocol: Interfacial Modification of Phenolic Polymers

Objective: O-alkylation of a phenolic polymer backbone in a biphasic system (Water/Dichloromethane).

Workflow:

-

Organic Phase: Dissolve the phenolic polymer and the alkylating agent (e.g., alkyl halide) in Dichloromethane (DCM).

-

Aqueous Phase: Prepare a solution of NaOH (stoichiometric to phenolic groups) and TEPH (1-5 mol% relative to phenolic groups).

-

Reaction:

-

Combine phases under high-shear agitation.

-

TEPH transports the phenoxide anion from the aqueous interface into the organic phase.

-

Reaction typically proceeds at Room Temperature to 40°C .

-

-

Workup:

-

Separate phases.

-

Wash organic phase with dilute acid (to remove residual base) and then water.

-

Precipitate polymer into methanol.

-

Part 3: Technical Data & Comparative Analysis

Catalyst Stability Profile

The thermal decomposition of TEPH is the critical parameter for its application.

| Parameter | Value / Range | Notes |

| Active Species | Tetraethylphosphonium Cation ( | Highly stable to oxidation, unstable to heat in basic form. |

| Decomposition Onset | ~130°C - 140°C | Significantly lower than neutral phosphonium salts (e.g., halides). |

| Decomposition Products | Triethylphosphine oxide, Ethane, Ethylene | Neutral, non-ionic, removable by vacuum stripping. |

| pH (1% aq) | > 13 | Strong base, comparable to NaOH/KOH. |

Comparison of Siloxane Polymerization Catalysts

| Feature | Tetraethylphosphonium Hydroxide (TEPH) | Potassium Hydroxide (KOH) | Tetramethylammonium Hydroxide (TMAH) |

| Type | Transient (Thermal) | Persistent (Metal) | Transient (Thermal) |

| Decomposition Temp | 130-150°C | Does not decompose | ~130°C |

| Residue | None (Volatile) | Potassium Silanolate (Solid) | None (Volatile) |

| Neutralization Required? | No (Heat Kill) | Yes (Acid/Silyl Phosphate) | No (Heat Kill) |

| Back-biting Risk | Low | High (if not perfectly neutralized) | Low |

| Throughput | High (One-pot process) | Medium (Requires filtration) | High |

Part 4: Safety & Handling

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[3]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Protocols:

-

PPE: Neoprene or Nitrile gloves (extended cuff), chemical splash goggles, and face shield are mandatory.

-

Ventilation: All heating steps involving TEPH must be performed in a fume hood to capture phosphine oxide vapors.

-

Storage: Store in polyethylene containers. Avoid glass stoppers (alkaline fusion). Keep away from strong oxidizers.

References

-

BenchChem. (2025).[1] Tetraethylphosphonium hydroxide | For Research Use. Retrieved from

-

Google Patents. (1959). US2883366A - Quaternary phosphonium compounds as polymerization catalysts for siloxanes. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Tetrabutylphosphonium hydroxide (Analogous Handling). Retrieved from

-

Gelest, Inc. (2015).[3] TETRABUTYLPHOSPHONIUM HYDROXIDE, 40% in water - Safety Data Sheet. Retrieved from

-

Scilit. (n.d.). Transient catalysts for the polymerization of organosiloxanes. Retrieved from

Sources

Application Note: Tetraethylphosphonium Hydroxide (TEPOH) for Advanced Deprotonation Workflows

Executive Summary

In advanced organic synthesis and materials science, the deprotonation of weakly acidic compounds often requires harsh, moisture-sensitive reagents (e.g., NaH, n-BuLi) that complicate scale-up and limit functional group tolerance. Tetraethylphosphonium hydroxide (TEPOH) emerges as a highly effective, metal-free alternative. By functioning simultaneously as a potent homogeneous base and a phase-transfer catalyst (PTC), TEPOH enables the efficient deprotonation of C-H, N-H, and O-H bonds under mild conditions. This application note details the mechanistic causality behind TEPOH's extreme basicity and provides self-validating protocols for its use in drug development and polymer modification.

Mechanistic Causality: The "Naked" Hydroxide Phenomenon

The efficacy of TEPOH is rooted in its unique ionic structure. Traditional inorganic bases like NaOH suffer from tight ion-pairing and poor solubility in organic solvents, which drastically dampens their effective basicity.

TEPOH overcomes this through the steric bulk and lipophilicity of the tetraethylphosphonium cation (

Comparative Basicity & Stability Matrix

To guide experimental design, the following table summarizes the quantitative and qualitative advantages of TEPOH compared to standard base catalysts.

| Base Catalyst | Cation Type | Thermal Stability | Organic Phase Solubility | Deprotonation Strength (Non-Aqueous) | Primary Limitation |

| TEPOH | Quaternary Phosphonium | High (>100°C) | Excellent | Very High ("Naked" OH⁻) | Higher cost per mole |

| TBAH | Quaternary Ammonium | Moderate (<90°C) | Excellent | High | Susceptible to Hofmann elimination |

| NaOH | Alkali Metal | Very High | Poor | Low (Tight Ion-Pairing) | Requires polar protic solvents |

Biphasic Deprotonation Pathway

When utilized in a biphasic system, TEPOH drives reactions via interfacial deprotonation. The diagram below illustrates the logical flow of the substrate and catalyst through the aqueous and organic phases.

Fig 1. Phase-transfer deprotonation mechanism mediated by Tetraethylphosphonium Hydroxide.

Experimental Protocols & Self-Validating Workflows

Protocol A: Phase-Transfer Alkylation of Weakly Acidic C-H Bonds

Objective: Deprotonation and subsequent alkylation of an active methylene compound (e.g., diethyl malonate) without moisture-sensitive bases.

Causality & Design: TEPOH acts as a phase-transfer catalyst. The initial deprotonation occurs strictly at the phase boundary. Once deprotonated, the lipophilic

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the acidic substrate and 11 mmol of the alkylating electrophile (R-X) in 20 mL of anhydrous toluene.

-

Base Addition: Slowly add 12 mmol of TEPOH (supplied as a 20% aqueous solution) dropwise over 10 minutes at room temperature.

-

Interfacial Activation: Stir vigorously at >800 RPM. Causality: High shear mixing is critical to maximize the interfacial surface area, allowing the "naked" hydroxide to access and deprotonate the substrate efficiently[1].

-

Phase Separation & Workup: Halt stirring after 2 hours. Allow the biphasic mixture to separate. Extract the organic layer, wash with brine to remove residual catalyst, and dry over anhydrous

.

Self-Validation System:

-

In-Process: Monitor the pH of the aqueous phase. An initial pH of ~14 should drop to <10, validating the stoichiometric consumption of hydroxide ions during the deprotonation event.

-

Post-Process: Analyze the organic phase via GC-MS or

NMR. The disappearance of the highly shielded acidic C-H proton peak confirms successful deprotonation and substitution.

Protocol B: Electrostatic Dissolution of Cellulose via Hydroxyl Deprotonation

Objective: Disruption of the recalcitrant hydrogen-bonding network of cellulose to achieve complete dissolution for downstream polymer modification. Causality & Design: Traditional aqueous NaOH struggles to dissolve high-molecular-weight cellulose due to insufficient disruption of inter-chain hydrogen bonds. TEPOH overcomes this by actively deprotonating the hemiacetal and non-reducing anhydroglucose hydroxyl groups of the cellulose backbone[2]. This deprotonation imparts a net negative charge to the polymer chains, causing electrostatic repulsion that physically forces the chains apart and facilitates complete solvation[3].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 40 wt.% aqueous solution of TEPOH. Causality: Concentration is critical; below 30 wt.%, the base concentration is insufficient to reach the

threshold required for cellulose deprotonation[3]. -

Cellulose Introduction: Add 5 wt.% microcrystalline cellulose to the TEPOH solution at 25°C.

-

Dissolution: Stir gently for 30-60 minutes. Unlike thermal dissolution methods, elevated temperatures (>90°C) must be avoided to prevent the thermal degradation of the hydroxide base[3].

Self-Validation System:

-

Visual & Rheological: The opaque cellulose suspension will transition into a clear, highly viscous, homogeneous solution.

-

Spectroscopic (Critical Check): Perform

NMR on the resulting solution. Successful deprotonation and solvation are definitively confirmed when the C12 carbon signal of cellobiose shifts to ≥ 64.8 ppm[2].

References

1.1 - benchchem.com 2.3 - chalmers.se 3.2 - researchgate.net

Sources

Application Note: Tetraethylphosphonium Hydroxide (TEPOH) in Advanced Pharmaceutical Synthesis

Document ID: AN-TEPOH-2026 Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus Areas: Phase Transfer Catalysis (PTC), Homogeneous Base Catalysis, and Zeolite-Encapsulated Catalyst Synthesis

Executive Summary

Tetraethylphosphonium hydroxide (TEPOH) is a potent quaternary phosphonium compound that has emerged as a highly versatile reagent in pharmaceutical synthesis[1]. Traditionally overshadowed by its ammonium counterparts (e.g., tetrabutylammonium hydroxide), TEPOH offers distinct physicochemical advantages, including superior thermal stability, unique amphiphilic partitioning, and the ability to act as a dual-function organic structure-directing agent (OSDA) and phosphorus source in heterogeneous catalyst design[1][2].

This application note provides a comprehensive, self-validating guide to utilizing TEPOH in two critical pharmaceutical workflows: (1) Biphasic Phase Transfer Catalysis for API scaffold functionalization , and (2) The synthesis of phosphate-stabilized rhodium zeolites for the low-temperature hydroformylation of olefins [3][4].

Physicochemical Profiling & Mechanistic Rationale

The utility of TEPOH in organic synthesis is driven by the specific properties of the [Et4P]+ cation and the OH- anion.

-

Amphiphilic Nature: The tetraethylphosphonium cation is sufficiently lipophilic to partition into organic solvents, yet compact enough to avoid excessive steric hindrance during interfacial reactions[1].

-

"Naked" Hydroxide Reactivity: In homogeneous organic systems or within the organic layer of a biphasic system, the hydroxide ion is poorly solvated. This lack of a hydrogen-bonded hydration shell makes it a tremendously strong base, capable of deprotonating weakly acidic substrates (e.g., amides, active methylenes) without the need for pyrophoric bases like Sodium Hydride (NaH)[1].

-

Thermal Robustness: Phosphonium salts generally exhibit higher thermal stability than ammonium salts, preventing Hofmann elimination at elevated reaction temperatures[1].

Quantitative Data Summary

Table 1: Physicochemical Properties and Benchmarks of TEPOH (20% Aqueous Solution) [5]

| Parameter | Specification / Value | Pharmaceutical Relevance |

| Molecular Formula | C8H21OP | Standardizes stoichiometric calculations. |

| Molecular Weight | 164.22 g/mol (anhydrous) | Determines mass-to-mole conversions. |

| pH Level | 13 - 14 (Highly Alkaline) | Confirms strong base capacity for deprotonation. |

| Density | 1.08 g/cm³ | Critical for volumetric dosing in process scale-up. |

| Thermal Stability | > 150°C (as a salt) | Enables high-temperature hydrothermal synthesis. |

Workflow 1: TEPOH as a Phase Transfer Catalyst (PTC) in API Alkylation

In pharmaceutical manufacturing, the N-alkylation or O-alkylation of heterocyclic scaffolds often requires strictly anhydrous conditions. TEPOH circumvents this by acting as an interfacial shuttle. The hydroxide ion deprotonates the organic substrate at the aqueous-organic boundary, and the resulting organic anion is drawn into the organic phase as a lipophilic ion pair with [Et4P]+, where it rapidly reacts with the alkyl halide[1].

Interfacial mechanism of TEPOH-mediated Phase Transfer Catalysis in a biphasic system.

Protocol 1: Biphasic N-Alkylation of a Heterocyclic Scaffold

Self-Validating System: This protocol includes built-in In-Process Controls (IPCs) to ensure reaction completion and phase purity.

Materials:

-

Substrate (e.g., Indole derivative): 1.0 eq

-

Alkylating Agent (e.g., Benzyl bromide): 1.2 eq

-

TEPOH (20% aq. solution): 0.1 eq (Catalytic)[5]

-

Sodium Hydroxide (50% aq. solution): 2.0 eq

-

Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

-

System Initialization: Charge a jacketed glass reactor with Toluene and the heterocyclic substrate. Stir at 300 RPM until fully dissolved.

-

Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by combining the 50% NaOH solution and the 20% TEPOH solution.

-

Causality: The bulk NaOH maintains the high pH required to continuously regenerate the TEPOH catalyst, ensuring the phosphonium ion remains paired with hydroxide rather than the leaving group halide[1].

-

-

Biphasic Mixing: Add the aqueous mixture to the organic phase. Increase stirring to 800 RPM to maximize the interfacial surface area.

-

Electrophile Addition: Add the alkylating agent dropwise over 30 minutes, maintaining the internal temperature at 25°C to prevent side reactions (e.g., hydrolysis of the alkyl halide).

-

IPC (In-Process Control): After 2 hours, halt stirring to allow phase separation. Sample the upper organic layer and analyze via HPLC. Validation Check: The reaction is deemed complete when the starting material peak area is < 1.0%.

-

Workup & Catalyst Removal: Separate the phases. Wash the organic layer with deionized water (3 x 50 mL) until the aqueous wash reaches a neutral pH (pH ~7).

-

Isolation: Concentrate the organic layer under reduced pressure to yield the alkylated product.

Workflow 2: TEPOH as an OSDA for Zeolite-Encapsulated Catalysts

Aldehydes are critical intermediates in the synthesis of numerous pharmaceuticals. They are commonly produced via the hydroformylation of olefins. However, homogeneous rhodium catalysts suffer from poor stability and difficult recovery.

TEPOH has revolutionized the synthesis of heterogeneous small-pore zeolites (such as MFI and AEI frameworks)[2]. In this context, TEPOH acts as a dual-function reagent :

-

Structure-Directing Agent (OSDA): The ethyl groups template the specific microporous channels of the zeolite during hydrothermal crystallization[2].

-

Phosphorus Source: Upon high-temperature calcination, the phosphonium cation decomposes, leaving behind phosphate species (Al-O-P complexes) anchored within the zeolite framework[4][6]. These phosphates stabilize isolated Rhodium sites, preventing metal agglomeration and enabling highly selective, low-temperature (50°C) hydroformylation[3][4].

One-pot synthesis workflow of Rh-(O)-P-MFI utilizing TEPOH as a dual-function template.

Protocol 2: One-Pot Synthesis of Rh-(O)-P-MFI Zeolite

Materials:

-

Silica source (e.g., Tetraethyl orthosilicate, TEOS)

-

Alumina source (e.g., Sodium aluminate)

-

Rhodium precursor (e.g., RhCl3·3H2O)

-